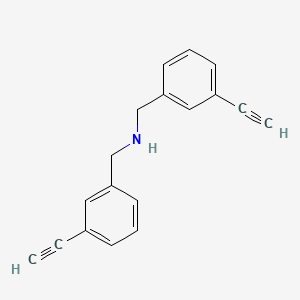

Bis(3-ethynylbenzyl)amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Bis(3-ethynylbenzyl)amine is an organic compound with the molecular formula C₁₈H₁₅N and a molecular weight of 245.32 g/mol . It is characterized by the presence of two ethynylbenzyl groups attached to a central amine. This compound is typically found as a white to off-white solid and is used primarily in research settings.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Bis(3-ethynylbenzyl)amine generally involves the reaction of 3-ethynylbenzyl chloride with ammonia or an amine under controlled conditions. The reaction is typically carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Analyse Des Réactions Chimiques

Types of Reactions

Bis(3-ethynylbenzyl)amine can undergo various types of chemical reactions, including:

Oxidation: The ethynyl groups can be oxidized to form corresponding carbonyl compounds.

Reduction: The compound can be reduced to form saturated derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to introduce halogen atoms.

Major Products

Oxidation: Formation of benzaldehyde derivatives.

Reduction: Formation of ethylbenzylamine derivatives.

Substitution: Formation of halogenated benzylamine derivatives.

Applications De Recherche Scientifique

Bis(3-ethynylbenzyl)amine has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential role in biochemical assays and as a probe for studying enzyme activity.

Medicine: Explored for its potential therapeutic properties, including its use in drug development.

Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of specialty chemicals

Mécanisme D'action

The mechanism of action of Bis(3-ethynylbenzyl)amine involves its interaction with molecular targets such as enzymes and receptors. The ethynyl groups can participate in π-π interactions, while the amine group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Bis(4-ethynylbenzyl)amine

- Bis(2-ethynylbenzyl)amine

- Bis(3-ethynylphenyl)amine

Uniqueness

Bis(3-ethynylbenzyl)amine is unique due to the specific positioning of the ethynyl groups on the benzyl rings, which can influence its reactivity and interaction with other molecules. This positional isomerism can result in different chemical and biological properties compared to its analogs .

Activité Biologique

Bis(3-ethynylbenzyl)amine is a synthetic compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in research and medicine, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has the chemical formula C18H16N and a CAS number of 1825394-89-5. The compound features two ethynyl groups attached to benzyl amine moieties, which contribute to its unique reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The ethynyl groups facilitate π-π stacking interactions, while the amine group can form hydrogen bonds with biological molecules, potentially modulating enzyme activity and receptor signaling pathways.

Key Mechanisms:

- Enzyme Inhibition : It has been investigated for its role as an enzyme probe, particularly in biochemical assays.

- Receptor Interaction : The compound may influence receptor-mediated pathways, affecting cellular responses.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

Studies have demonstrated its effectiveness against various bacterial strains. For instance, preliminary tests showed significant inhibitory effects on Gram-positive bacteria, suggesting potential as an antimicrobial agent .

Antitumor Potential

The compound has been explored for its antitumor properties. In vitro studies revealed that it could inhibit the proliferation of cancer cell lines, indicating a potential role in cancer therapy .

Case Studies

- Antimicrobial Efficacy : A study assessed the antibacterial activity of this compound against Escherichia coli and other strains. Results indicated a dose-dependent inhibition, highlighting its potential use in developing new antibiotics .

- Cancer Cell Proliferation : Research conducted on various cancer cell lines demonstrated that this compound could significantly reduce cell viability at specific concentrations. The mechanism was linked to apoptosis induction and cell cycle arrest .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound | Structure Type | Biological Activity |

|---|---|---|

| Bis(4-ethynylbenzyl)amine | Ethynyl-substituted amine | Moderate antimicrobial effects |

| Bis(2-ethynylbenzyl)amine | Ethynyl-substituted amine | Limited antitumor activity |

| This compound | Ethynyl-substituted amine | Strong antimicrobial & antitumor potential |

Research Applications

The versatility of this compound extends beyond basic research into practical applications:

- Drug Development : Its properties make it a candidate for further development as an antimicrobial or anticancer agent.

- Biochemical Probes : Utilized in enzyme assays to study enzyme kinetics and mechanisms.

Propriétés

IUPAC Name |

1-(3-ethynylphenyl)-N-[(3-ethynylphenyl)methyl]methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N/c1-3-15-7-5-9-17(11-15)13-19-14-18-10-6-8-16(4-2)12-18/h1-2,5-12,19H,13-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHKQWUSDQFBWHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=CC(=C1)CNCC2=CC(=CC=C2)C#C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.